N-Acetyl-D-Quinovosamine
Description
Significance of Rare Amino Sugars in Biological Systems
Rare sugars are monosaccharides that are not commonly found in nature. nih.gov Their scarcity, however, belies their biological importance. nih.gov Amino sugars, a class of carbohydrates where a hydroxyl group is replaced by an amino group, are fundamental components of many essential biomacromolecules, including glycoproteins and the cell walls of bacteria. researchgate.net
The significance of rare amino sugars lies in their diverse and specialized roles:
Structural Components of Antibiotics: Many important antibiotics incorporate rare amino sugars into their structure, which is often essential for their therapeutic activity. researchgate.net
Bacterial Cell Surface Antigens: They are key components of bacterial lipopolysaccharides (LPS) and other surface glycans. plos.orgresearchgate.net The unique structures conferred by these sugars are often what define specific antigenic properties (serotypes) of bacteria, influencing how they are recognized by the immune systems of host organisms. qmul.ac.uk
Modulators of Biological Interactions: The presence of rare sugars on cell surfaces can mediate critical interactions, such as the symbiotic relationship between Rhizobium bacteria and leguminous plants, where specific LPS structures are necessary for the development of nitrogen-fixing root nodules. marquette.edu
The limited availability of these sugars from natural sources makes their chemical and enzymatic synthesis a crucial area of research, enabling further investigation into their biological functions. beilstein-journals.org
Historical Context of N-Acetyl-D-Quinovosamine Discovery and Initial Characterization
The study of this compound is intrinsically linked to the analysis of bacterial surface polysaccharides. It was identified as a component of the LPS in several important Gram-negative bacteria, including plant symbionts like Rhizobium etli and human pathogens such as Brucella and Legionella. plos.org More surprisingly, it was also found in Gram-positive bacteria, such as Bacillus cereus, challenging the initial belief that it was exclusive to Gram-negative species. plos.orgresearchgate.net
Initial characterization efforts focused on elucidating its structure and its position within the larger polysaccharide chain. For instance, in Rhizobium etli strain CE3, mutagenesis studies led to a model proposing that QuiNAc is the very first sugar that initiates the synthesis of the O-antigen repeating unit. microbiologyresearch.orgnih.govnih.gov This foundational role highlights its importance for the entire O-antigen assembly.
The elucidation of its biosynthetic pathway marked a significant milestone. Researchers hypothesized that UDP-N-acetyl-D-quinovosamine (UDP-d-QuiNAc) was the activated nucleotide-sugar donor required for its incorporation into polysaccharides. nih.govresearchgate.net This led to the investigation of the enzymes responsible for its creation from the common precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). nih.govmarquette.edu
Key research findings include:
In Vitro Synthesis: The successful in vitro synthesis and chemical identification of UDP-d-QuiNAc confirmed the proposed biosynthetic steps. nih.gov This was achieved by cloning and expressing the relevant genes, such as wreQ from R. etli, and demonstrating the enzymatic conversion using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govresearchgate.net
Discovery of Multiple Pathways: Comparative studies revealed that bacteria could employ different strategies to synthesize QuiNAc. In Bacillus cereus, a two-enzyme system involving a UDP-N-acetylglucosamine C4,6-dehydratase (Pdeg) and a UDP-4-reductase (Preq) converts UDP-GlcNAc to UDP-QuiNAc. plos.org In contrast, research on Rhizobium etli uncovered a novel pathway where the final reduction step to form QuiNAc occurs only after its 4-keto precursor is transferred to a bactoprenyl phosphate (B84403) lipid carrier on the cell membrane. marquette.edumicrobiologyresearch.org This pathway involves the enzymes WreV, WreU, and WreQ and appears to be a common strategy when QuiNAc is the initiating sugar of a polysaccharide. marquette.edunih.gov
These foundational studies, combining genetics, biochemistry, and advanced analytical chemistry, have provided a detailed picture of how this rare sugar is synthesized and have paved the way for understanding its precise biological function.
Research Data Tables
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]ethanamide |
| Other Names | QuiNAc, 2-Acetamido-2,6-dideoxy-D-glucose, N-Acetylquinovosamine |
| CAS Number | 40614-71-9 |
| Chemical Formula | C₈H₁₅NO₅ |
| Molar Mass | 205.21 g/mol |
| Melting Point | 209.00 °C |
| Boiling Point | 551.80 °C |
| Flash Point | 287.80 °C |
| Data sourced from Biosynth biosynth.com |
Key Enzymes in this compound Biosynthesis
| Enzyme Name | Gene Name (example) | Organism (example) | Function | Pathway |
| UDP-N-acetylglucosamine 4,6-dehydratase | Pdeg / WreV | Bacillus cereus / Rhizobium etli | Converts UDP-GlcNAc to UDP-4-keto-6-deoxy-GlcNAc. plos.orgmarquette.edu | Conventional & Lipid-linked |
| UDP-4-keto-6-deoxy-GlcNAc 4-reductase | Preq / WreQ | Bacillus cereus / Rhizobium etli | Reduces the 4-keto intermediate to form the QuiNAc moiety. nih.govplos.org | Conventional & Lipid-linked |
| Phospho-sugar transferase | WreU | Rhizobium etli | Transfers the 4-keto-6-deoxy-GlcNAc-1-P precursor to a bactoprenyl phosphate carrier. marquette.edumicrobiologyresearch.org | Lipid-linked |
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6-,7-,8?/m1/s1 |
InChI Key |
XOCCAGJZGBCJME-ZQLGFOCFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O |
Origin of Product |
United States |
Biological Distribution and Physiochemical Context
The occurrence of N-Acetyl-D-quinovosamine is documented in a diverse array of microorganisms, where it contributes to the composition of essential surface polysaccharides.
Occurrence in Prokaryotic Organisms
This compound is a recurring constituent of the complex polysaccharides of several Gram-negative bacteria.
Pseudomonas aeruginosa : This opportunistic human pathogen incorporates this compound into the O-antigen of its lipopolysaccharide. Specifically, in P. aeruginosa immunotype 5, the O-antigen repeating unit contains one residue of 2-acetamido-2,6-dideoxy-D-glucose (this compound). nih.gov The biosynthesis of this sugar in P. aeruginosa involves enzymes such as WbpM, a 4,6-dehydratase. nih.gov
Rhizobium etli : In the nitrogen-fixing symbiont Rhizobium etli strain CE3, this compound is the initiating sugar of the O-antigen portion of its LPS, which is crucial for the symbiotic relationship with its legume host. nih.gov Mutagenesis studies have identified the genes wreV, wreQ, and wreU as being responsible for the synthesis and initiation of the O-antigen with QuiNAc. nih.gov
Brucella abortus : Lipopolysaccharides isolated from Brucella abortus, the causative agent of brucellosis, have been found to contain quinovosamine. nih.gov This sugar is part of the LPS core oligosaccharide, which plays a role in the bacterium's ability to evade the host's innate immune system. nih.govnih.gov
Legionella pneumophila : The causative agent of Legionnaires' disease, Legionella pneumophila, features N-acetylquinovosamine in the highly acetylated core region of its lipopolysaccharide. acinetobacterbaumannii.no The presence of this and other acetylated sugars imparts a hydrophobic character to the outer core of the LPS. nih.gov
Acinetobacter baumannii : This nosocomial pathogen is known to produce a diverse range of capsular polysaccharides (CPS). The structure of the K4 capsule type is unique in that it is composed entirely of aminosugars, including this compound (D-QuipNAc). nih.gov
| Organism | Location of this compound | Reference |
|---|---|---|
| Pseudomonas aeruginosa (immunotype 5) | Lipopolysaccharide (LPS) O-Antigen | nih.gov |
| Rhizobium etli (strain CE3) | Initiating sugar of LPS O-Antigen | nih.gov |
| Brucella abortus | Lipopolysaccharide (LPS) Core | nih.gov |
| Legionella pneumophila | Lipopolysaccharide (LPS) Core | acinetobacterbaumannii.no |
| Acinetobacter baumannii (K4 capsule) | Capsular Polysaccharide (CPS) | nih.gov |
While more commonly reported in Gram-negative species, this compound has also been identified in the glycans of Gram-positive bacteria.
Bacillus cereus : Research has identified N-acetylquinovosamine in polysaccharides isolated from Bacillus cereus ATCC 14579. This discovery was notable as little was previously known about QuiNAc-containing polysaccharides in Gram-positive bacteria. An operon containing genes for a UDP-N-acetylglucosamine C4,6-dehydratase and a UDP-4-reductase, which together synthesize UDP-D-QuiNAc, was identified in this bacterium. mdpi.com
The distribution of this compound extends beyond the bacterial domain into the realm of giant viruses.
Megavirus chilensis : This giant virus, which infects Acanthamoeba, possesses the genetic machinery for synthesizing uncommon sugars. While the synthesis pathway for UDP-L-rhamnosamine has been experimentally validated in Megavirus chilensis, the biosynthetic pathway for UDP-L-quinovosamine has also been predicted, suggesting the virus may produce this sugar for its own glycosylation systems. nih.gov
Extracellular polymeric substances are key components of biofilms, mediating adhesion and providing protection.
"Candidatus Accumulibacter" : This microorganism is a key player in enhanced biological phosphorus removal in wastewater treatment systems and exists in biofilms and granules held together by EPS. nih.gov However, detailed analyses of its EPS composition have focused on other carbohydrates, such as nonulosonic acids (sialic acids). nih.gov Current research has not identified this compound as a component of the EPS of "Candidatus Accumulibacter".
Structural Integration within Complex Glycans and Cell Surface Components
This compound does not typically exist as a free monosaccharide but is integrated into larger, complex carbohydrate structures that are vital for the bacterial cell.
One of the most well-documented roles for this compound is as a fundamental building block of the O-antigen (or O-polysaccharide) chain of LPS in many Gram-negative bacteria. nih.gov The O-antigen is the outermost region of the LPS molecule and is a major surface antigen.
In bacteria such as Rhizobium etli, QuiNAc serves as the very first sugar upon which the rest of the O-antigen repeating units are assembled. nih.gov In other organisms, like Pseudomonas aeruginosa immunotype 5, it is one of several sugars that form the repeating oligosaccharide unit of the O-antigen chain. nih.gov The presence and specific arrangement of sugars like QuiNAc within the O-antigen contribute to the serological diversity observed among different strains of a bacterial species.
| Organism/Context | Macromolecular Structure | Specific Role/Location | Reference |
|---|---|---|---|
| Gram-Negative Bacteria (general) | Lipopolysaccharide (LPS) | Constituent of the O-Antigen | nih.gov |
| Rhizobium etli | LPS O-Antigen | Initiating sugar for chain synthesis | nih.gov |
| Pseudomonas aeruginosa | LPS O-Antigen | Component of the repeating unit | nih.gov |
| Brucella abortus | LPS Core | Component of the core oligosaccharide | nih.gov |
| Bacillus cereus | Cellular Polysaccharides | Glycan constituent | mdpi.com |
| Acinetobacter baumannii | Capsular Polysaccharide | Component of the K4 capsule | nih.gov |
| Megavirus chilensis | Viral Glycans (Predicted) | Component of surface glycans | nih.gov |
Component of Capsular Polysaccharides (CPS)
This compound is exclusively found in the lipopolysaccharides (LPS) and capsular polysaccharides (CPS) of bacteria. nih.govmarquette.edu These polysaccharides form a protective layer on the bacterial cell surface. nih.gov QuiNAc is particularly noted in numerous Gram-negative bacteria, including species within the genera Pseudomonas and Rhizobium. nih.govmarquette.edu
The biosynthesis of polysaccharides containing QuiNAc often begins with the transfer of this sugar to a lipid carrier. biorxiv.org Specifically, many oligosaccharide chains are initiated by the addition of N-acetylglucosamine (GlcNAc), its epimer N-acetylgalactosamine (GalNAc), or their 6-deoxy versions, which include this compound, to a lipid carrier molecule. biorxiv.org Capsular polysaccharides are a major component of the bacterial surface, playing a crucial role in the bacterium's interaction with its environment and in its virulence. acinetobacterbaumannii.no The significant diversity in the structure of these capsular polysaccharides is a key feature of bacteria like Acinetobacter baumannii. acinetobacterbaumannii.nogriffith.edu.auresearchgate.net The presence of rare sugars such as QuiNAc contributes to this structural diversity.
| Bacterial Genus | Polysaccharide Type | Reference |
|---|---|---|
| Pseudomonas | Lipopolysaccharide (LPS) / Capsular Polysaccharide (CPS) | nih.govmarquette.edu |
| Rhizobium | Lipopolysaccharide (LPS) / Capsular Polysaccharide (CPS) | nih.govmarquette.edu |
| Acinetobacter | Capsular Polysaccharide (CPS) | acinetobacterbaumannii.nogriffith.edu.au |
Contribution to Microbial Cell Wall Integrity and Surface Architecture
In Rhizobium etli, QuiNAc is predicted to be the initiating sugar for the synthesis of the O-antigen. nih.govnih.govmarquette.edu The synthesis process involves the assembly of the sugar on a lipid carrier, bactoprenyl phosphate (B84403), at the cell membrane before it is transferred to the LPS core structure. nih.govnih.gov This integration of QuiNAc-containing polysaccharides into the outer membrane is vital for the structural and functional integrity of the cell envelope. The presence of these complex polysaccharides on the cell surface, including those containing QuiNAc, defines the surface architecture and mediates interactions with the external environment. nih.gov The specific composition of these surface polysaccharides, including the presence of sugars like QuiNAc, contributes to the unique properties and stability of the bacterial cell surface.
| Structural Component | Function of Component | Role of this compound | Organism Example | Reference |
|---|---|---|---|---|
| O-Antigen of Lipopolysaccharide (LPS) | Maintains outer membrane integrity; defines surface properties. | Initiating sugar and structural component of the polysaccharide chain. | Rhizobium etli | nih.govnih.govmarquette.edu |
| Capsular Polysaccharide (CPS) | Forms a protective outer layer; contributes to surface diversity. | Monomeric unit within the heteroglycan structure. | Acinetobacter baumannii | acinetobacterbaumannii.nogriffith.edu.au |
Biosynthetic Pathways and Enzymology of N Acetyl D Quinovosamine
Metabolic Precursors and Initial Transformations
The journey to synthesize N-Acetyl-D-quinovosamine commences with a readily available and metabolically central activated monosaccharide.
The primary metabolic precursor for the biosynthesis of this compound is UDP-N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is a key intermediate in cellular metabolism, serving as a building block for the synthesis of various polysaccharides, including peptidoglycan and lipopolysaccharide in bacteria. The biosynthetic pathway of UDP-QuiNAc initiates with the conversion of UDP-GlcNAc through a series of enzymatic reactions.
Enzymatic Cascade for this compound Synthesis
The conversion of UDP-GlcNAc to UDP-N-Acetyl-D-quinovosamine is accomplished through a coordinated enzymatic cascade involving a dehydratase and a reductase.
The initial and committing step in the biosynthesis of UDP-N-Acetyl-D-quinovosamine is catalyzed by a UDP-GlcNAc 4,6-dehydratase. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes a tightly bound NAD(P)+ cofactor for catalysis. Examples of enzymes with this activity include WreV from Rhizobium etli and WbpM from Pseudomonas aeruginosa. nih.govnih.govwikipedia.org
The UDP-GlcNAc 4,6-dehydratase facilitates the conversion of UDP-GlcNAc into an unstable intermediate, UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose. This transformation involves the oxidation of the hydroxyl group at the C4 position of the glucose moiety, followed by the elimination of a water molecule from the C5 and C6 positions. The product of this reaction is a 4-keto-6-deoxy intermediate, which serves as the substrate for the subsequent reduction step. nih.govnih.govwikipedia.org
The second and final enzymatic step in the synthesis of UDP-N-Acetyl-D-quinovosamine is a stereospecific reduction of the 4-keto intermediate, catalyzed by a UDP-4-reductase. An example of such an enzyme is WreQ from Rhizobium etli. nih.govwikipedia.org
The UDP-4-reductase WreQ utilizes NADH or NADPH as a cofactor to reduce the ketone group at the C4 position of UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose. nih.gov This reduction is stereospecific, yielding UDP-N-Acetyl-D-quinovosamine. In vitro studies have confirmed that the sequential action of a 4,6-dehydratase (like WbpM) and a 4-reductase (like WreQ) is sufficient to synthesize UDP-N-Acetyl-D-quinovosamine from UDP-GlcNAc. nih.govnih.gov
Interestingly, research on Rhizobium etli has revealed an alternative, more efficient pathway. In this bacterium, the 4-keto intermediate, UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose, is first transferred from UDP to a lipid carrier, bactoprenyl phosphate (B84403), by the enzyme WreU. The subsequent reduction of the bactoprenyl phosphate-linked 4-keto intermediate by WreQ occurs at a significantly faster rate compared to the reduction of the UDP-linked intermediate. This suggests that in some organisms, the synthesis of this compound is coupled to its transfer to a lipid carrier, which is a crucial step in the assembly of O-antigen polysaccharides. wikipedia.org
Data Tables
Table 1: Enzymes in this compound Biosynthesis
| Enzyme Classification | Exemplary Enzymes | Organism of Origin | Function |
| UDP-GlcNAc 4,6-Dehydratase | WreV | Rhizobium etli | Catalyzes the conversion of UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose. |
| UDP-GlcNAc 4,6-Dehydratase | WbpM | Pseudomonas aeruginosa | Catalyzes the conversion of UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose. |
| UDP-4-Reductase | WreQ | Rhizobium etli | Catalyzes the reduction of the 4-keto intermediate to form UDP-N-Acetyl-D-quinovosamine. |
UDP-4-Reductase Activity (e.g., Preq, WreQ, Mg535)
Stereospecificity of Reductase Action
The final step in the biosynthesis of this compound often involves the reduction of a 4-keto intermediate. This reaction is catalyzed by a class of enzymes known as reductases, which exhibit a high degree of stereospecificity. A key example is the enzyme WreQ from Rhizobium etli, which functions as a UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose 4-reductase.
Reductases involved in deoxysugar biosynthesis, including WreQ, are typically members of the Short-Chain Dehydrogenase/Reductase (SDR) superfamily. A conserved feature of many SDR enzymes is the stereospecific transfer of the pro-S hydride from the NAD(P)H cofactor to the substrate. This precise control over hydride delivery dictates the stereochemistry of the resulting hydroxyl group. In the case of this compound, the reduction of the 4-keto group results in the D-gluco configuration, indicating a specific facial attack on the carbonyl. While the precise facial selectivity of hydride attack for WreQ on its lipid-linked substrate has not been definitively elucidated, the consistent production of the D-quinovosamine product points to a highly controlled stereospecific reduction.
Epimerase Activities (e.g., Mg536) in Related Pathways
Epimerases play a crucial role in carbohydrate metabolism by altering the stereochemistry at a single chiral center in a sugar molecule. In pathways related to the biosynthesis of complex polysaccharides that may include this compound, epimerases are essential for generating the diverse array of sugar precursors required.
While a direct role for an epimerase named Mg536 in the primary biosynthetic pathway of this compound has not been extensively documented, epimerases with similar functions are integral to the synthesis of other deoxysugars and O-antigen components. For instance, UDP-glucose 4-epimerase is a well-characterized enzyme that interconverts UDP-glucose and UDP-galactose, a common precursor for various sugar modifications. In bacterial O-antigen biosynthesis, epimerases can act on nucleotide-sugar intermediates or on the growing polysaccharide chain itself to introduce stereochemical diversity. These enzymes often operate through a transient keto-intermediate, allowing for the inversion of stereochemistry at a specific carbon atom. The presence and action of such epimerases in related pathways highlight the modularity and adaptability of bacterial polysaccharide biosynthesis.
Genetic Organization and Regulation of Biosynthetic Genes
The genes responsible for the biosynthesis of this compound are often found clustered together in the bacterial genome, forming operons or gene clusters. This organization facilitates the coordinated expression of all the necessary enzymes for the pathway.
Identification of Operons and Gene Clusters (e.g., wre gene cluster, Pdeg/Preq operon)
A prominent example of such genetic organization is the wre gene cluster found in Rhizobium etli CE3, which is involved in the biosynthesis of its O-antigen, a polymer containing this compound. nih.gov This cluster contains genes encoding the enzymes required for the synthesis and transfer of the sugar, including a dehydratase (WreV) and an initiating glycosyltransferase (WreU). nih.gov Interestingly, the gene for the reductase (WreQ) is located elsewhere in the genome, indicating a more complex regulatory network. nih.gov
The organization of genes into operons, such as the hypothetical Pdeg/Preq operon , allows for efficient regulation of gene expression in response to environmental cues or developmental signals. In bacteria, operons are common regulatory units where multiple genes are transcribed from a single promoter. This ensures that all the proteins required for a specific metabolic pathway are synthesized simultaneously when needed. The regulation of these operons can be controlled by various mechanisms, including repressor and activator proteins that bind to specific DNA sequences within the promoter region.
Comparative Genomics of this compound Biosynthesis
Comparative genomic analyses of deoxysugar biosynthesis pathways reveal both conserved and divergent features across different bacterial species. The gene clusters for the biosynthesis of other deoxysugars, such as GDP-fucose and TDP-rhamnose, share a common theme of housing genes for dehydratases, epimerases, reductases, and glycosyltransferases.
By comparing the wre gene cluster with these other operons, researchers can identify homologous genes and infer their functions. For example, the presence of a gene with homology to known dehydratases in a putative deoxysugar biosynthesis cluster is a strong indicator of its function in the initial step of the pathway. These comparative studies also highlight the evolutionary relationships between different deoxysugar biosynthesis pathways and can reveal instances of horizontal gene transfer, where entire gene clusters have been acquired from other organisms. This genetic plasticity contributes to the vast diversity of bacterial cell surface polysaccharides.
Alternative and Lipid-Linked Biosynthetic Pathways
While the classical pathway for deoxysugar biosynthesis involves the modification of nucleotide-activated sugars in the cytoplasm, alternative and lipid-linked pathways have been identified for this compound. These pathways are particularly important in the context of O-antigen synthesis.
Role of Glycosyltransferases (e.g., WreU, AtUGT78D2) in Initiation and Transfer
Glycosyltransferases are key enzymes that catalyze the transfer of sugar moieties from an activated donor, such as a nucleotide sugar, to an acceptor molecule. In the biosynthesis of this compound-containing O-antigens, glycosyltransferases play a critical role in both the initiation of the polysaccharide chain and the subsequent elongation steps.
A crucial discovery in Rhizobium etli CE3 is the function of the glycosyltransferase WreU . nih.gov This enzyme initiates O-antigen synthesis by transferring the 4-keto-6-deoxy intermediate of this compound from UDP to a lipid carrier, bactoprenyl phosphate, on the cytoplasmic side of the inner membrane. nih.gov This lipid-linked intermediate is then the substrate for the reductase WreQ, which completes the synthesis of this compound. nih.gov This lipid-linked pathway is significant because it integrates the synthesis of the deoxysugar with the assembly of the O-antigen.
Formation and Utilization of Lipid-Linked Precursors (e.g., Bactoprenyl-PP-KdgNAc)
In many bacteria, the synthesis of O-antigen repeating units is initiated on a lipid carrier, bactoprenyl phosphate (BpP), at the cytoplasmic membrane. nih.gov Research into the O-antigen synthesis of Rhizobium etli CE3 has revealed a novel and highly efficient pathway for this compound synthesis that proceeds through a lipid-linked precursor. nih.gov This pathway diverges from the conventional synthesis of nucleotide-activated deoxy sugars.
A key finding was that the reduction step to form the quinovosamine sugar is completed after its 4-keto precursor is attached to the bactoprenyl lipid carrier. nih.gov The initial steps involve the enzymatic conversion of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) into its 4-keto-6-deoxy derivative, UDP-4-keto-6-deoxy-GlcNAc (UDP-KdgNAc), by a 4,6-dehydratase. nih.gov
Formation: The enzyme WreU, a transferase, then catalyzes the transfer of the sugar-1-phosphate moiety from UDP-KdgNAc to the lipid carrier bactoprenyl phosphate. nih.gov This reaction forms the lipid-linked precursor, bactoprenyl-pyrophosphate-4-keto-6-deoxy-GlcNAc (Bactoprenyl-PP-KdgNAc). nih.gov Studies have shown that the WreU transferase exhibits significantly higher activity with UDP-KdgNAc as the donor substrate compared to UDP-QuiNAc. nih.gov
Utilization: Once formed, Bactoprenyl-PP-KdgNAc serves as the actual substrate for the subsequent reduction step. nih.gov The enzyme WreQ, a 4-reductase, utilizes this lipid-linked intermediate to catalyze the reduction of the 4-keto group. nih.gov This reaction is orders of magnitude faster and more efficient when Bactoprenyl-PP-KdgNAc is the substrate, as compared to the reduction of the soluble nucleotide sugar UDP-KdgNAc. nih.gov The product of this reduction is Bactoprenyl-PP-QuiNAc, which then acts as the acceptor for the addition of the next sugar, mannose, in the O-antigen repeating unit synthesis. nih.gov
This lipid-linked pathway implies a revised model for the synthesis of QuiNAc when it is the initiating sugar of a polysaccharide: UDP-GlcNAc → UDP-KdgNAc → Bactoprenyl-PP-KdgNAc → Bactoprenyl-PP-QuiNAc. nih.gov
Table 1: Key Enzymes in the Lipid-Linked Pathway of QuiNAc Synthesis in R. etli CE3
| Enzyme | Gene | Function | Substrate | Product |
|---|---|---|---|---|
| 4,6-Dehydratase | wreV (orthologue) | Dehydration | UDP-GlcNAc | UDP-KdgNAc |
| Transferase | wreU | Links keto-intermediate to lipid carrier | UDP-KdgNAc, Bactoprenyl-P | Bactoprenyl-PP-KdgNAc |
In Vitro Reconstitution of Biosynthetic Pathways
The biosynthetic pathway for the nucleotide-activated form of this compound, UDP-d-QuiNAc, has been successfully reproduced in vitro. nih.govnih.gov This work was crucial for confirming the proposed enzymatic steps and for producing the sugar nucleotide for further biochemical studies. nih.gov The reconstituted pathway involves two key enzymatic reactions starting from the common precursor UDP-N-acetyl-d-glucosamine (UDP-GlcNAc). nih.govnih.gov
Step 1: 4,6-Dehydration The first step is the conversion of UDP-GlcNAc to a 4-keto-6-deoxy intermediate, UDP-2-acetamido-2,6-dideoxy-d-xylo-4-hexulose (UDP-KdgNAc). nih.govnih.gov This reaction is catalyzed by a UDP-GlcNAc 4,6-dehydratase. nih.gov In laboratory reconstitutions, enzymes such as a soluble version of the WbpM protein have been used to effectively catalyze this initial dehydration. nih.govnih.gov
Step 2: 4-Keto Reduction The second and final step is the reduction of the 4-keto group of the intermediate to a hydroxyl group, yielding UDP-d-QuiNAc. nih.govnih.gov This reaction is catalyzed by a 4-reductase. The protein WreQ from Rhizobium etli CE3 was identified and confirmed to possess this UDP-2-acetamido-2,6-dideoxy-d-xylo-4-hexulose 4-reductase activity. nih.govnih.gov The reaction requires the presence of a reducing cofactor, typically NADH. nih.gov
The progress of the two-step in vitro synthesis has been monitored using methods such as thin-layer chromatography (TLC). nih.gov The identity of the intermediate and the final UDP-d-QuiNAc product were definitively confirmed through advanced analytical techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) experiments and combined gas chromatography-mass spectrometry (GC-MS) of the acid-hydrolyzed sugar moiety. nih.gov While this pathway successfully produces UDP-d-QuiNAc, the catalysis by WreQ with the UDP-KdgNAc substrate was found to be very slow, which led to the discovery of the more efficient lipid-linked pathway described previously. nih.gov
Table 2: Components for In Vitro Reconstitution of UDP-d-QuiNAc Synthesis
| Component | Role | Example |
|---|---|---|
| Starting Substrate | Initial precursor molecule | UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) |
| Enzyme 1 | 4,6-Dehydratase | WbpM |
| Intermediate Product | 4-keto-6-deoxy sugar nucleotide | UDP-2-acetamido-2,6-dideoxy-d-xylo-4-hexulose |
| Enzyme 2 | 4-Reductase | WreQ |
| Cofactor | Reducing agent for the second step | NADH |
Biological Function and Significance in Microbial Physiology
Role in Bacterial Glycan Assembly and Diversity
N-Acetyl-D-quinovosamine is a crucial building block in the O-antigen portion of lipopolysaccharides (LPS) in a variety of Gram-negative bacteria. nih.gov The O-antigen is the outermost part of the LPS and is a major determinant of the serological specificity of a bacterium. The incorporation of unique sugars like QuiNAc into the O-antigen contributes significantly to the structural diversity of these molecules among different bacterial species and even strains. nih.gov
In many bacteria, the biosynthesis of QuiNAc-containing polysaccharides begins with the formation of a nucleotide-activated sugar donor, UDP-N-acetyl-D-quinovosamine (UDP-d-QuiNAc). nih.gov The synthesis of UDP-d-QuiNAc from the precursor UDP-N-acetyl-d-glucosamine (UDP-GlcNAc) is a two-step enzymatic process. nih.gov
A novel pathway for QuiNAc biosynthesis has been elucidated in Rhizobium etli CE3, where the final step of synthesis occurs after the precursor sugar is attached to a lipid carrier, bactoprenyl phosphate (B84403), on the cell membrane. nih.gov This suggests that in some bacteria, the synthesis of QuiNAc is tightly coupled to the initiation of polysaccharide assembly. nih.gov This pathway is thought to be widely distributed among Proteobacteria. nih.gov
The presence of QuiNAc in the O-antigens of diverse bacteria, from the symbiotic Rhizobium etli to the psychrophilic Colwellia psychrerythraea, highlights its role in generating the vast diversity of bacterial surface glycans. nih.gov This diversity is critical for bacteria to adapt to different environments and to evade host immune systems.
Table 1: Key Enzymes in UDP-d-QuiNAc Biosynthesis
| Enzyme | Gene (in R. etli) | Function |
|---|---|---|
| UDP-GlcNAc 4,6-dehydratase | wreV | Converts UDP-GlcNAc to UDP-4-keto-6-deoxy-GlcNAc. |
| UDP-2-acetamido-2,6-dideoxy-d-xylo-4-hexulose 4-reductase | wreQ | Reduces the 4-keto intermediate to form UDP-d-QuiNAc. nih.gov |
Contribution to Host-Microbe Interactions and Symbiotic Relationships (e.g., Rhizobium etli – legume symbiosis)
The role of this compound is particularly well-studied in the symbiotic relationship between Rhizobium etli and its legume host, Phaseolus vulgaris (the common bean). In R. etli CE3, QuiNAc is the initiating sugar of the O-antigen. nih.gov A complete and abundant O-antigen is essential for the bacterium to successfully infect the root hairs of the legume and establish nitrogen-fixing root nodules. nih.gov
The QuiNAc residue at the reducing end of the O-antigen appears to be critical for the proper assembly and function of the entire LPS molecule in the context of this symbiotic interaction. nih.gov The interaction between the bacterial surface and the plant host is highly specific, and the precise structure of the O-antigen, including the presence of QuiNAc, is a key determinant of this specificity.
Mutations in the genes responsible for QuiNAc biosynthesis in R. etli lead to defects in the symbiotic process. nih.gov For instance, a mutant lacking a functional wreQ gene, which is responsible for the final reduction step in QuiNAc synthesis, fails in the infection stage of the symbiosis. nih.gov This underscores the critical role of this specific sugar in mediating the complex molecular dialogue between the bacterium and its plant host.
Impact on Microbial Surface Properties and Environmental Adaptation
The structure of the O-antigen can influence the permeability of the outer membrane, which is a critical factor for bacterial survival in diverse and often harsh environments. While direct studies on the specific impact of QuiNAc on surface properties like charge and hydrophobicity are limited, its presence as a unique structural element in the O-antigen suggests a role in modulating these characteristics.
In the case of R. etli, the QuiNAc-containing O-antigen is indispensable for the successful establishment of the symbiotic relationship, which is a profound form of environmental adaptation. nih.gov The ability of the bacterium to thrive within the host plant is directly linked to the integrity of its cell surface, in which QuiNAc plays a foundational role.
Furthermore, the presence of QuiNAc in the "antifreeze" polysaccharide of Colwellia psychrerythraea, a bacterium that lives in cold marine environments, suggests a potential role for QuiNAc-containing glycans in adaptation to extreme temperatures. nih.gov
Functional Consequences of Biosynthetic Gene Mutations on Glycan Structures
Mutations in the genes responsible for the biosynthesis of this compound have significant and well-documented consequences on the structure of bacterial glycans, with subsequent effects on the bacterium's physiology and interactions with its environment.
In Rhizobium etli CE3, a mutation in the wreQ gene, which encodes the 4-reductase responsible for the final step of QuiNAc synthesis, results in an altered O-antigen. nih.gov The mutant strain produces significantly less O-antigen, and the QuiNAc residue is replaced by its 4-keto precursor, 2-acetamido-2,6-dideoxy-d-xylo-4-hexulose. nih.gov This structural change has profound functional consequences, as the mutant is unable to establish a successful symbiotic relationship with its legume host. nih.gov The infection process is slow, and the resulting root nodules are widely dispersed. nih.gov
Similarly, a mutation in the wreU gene, which encodes the initiating glycosyltransferase, leads to a complete absence of the O-antigen, as all O-antigen-specific sugars, including QuiNAc, are missing from the LPS. nih.gov
These findings clearly demonstrate that the enzymatic machinery for QuiNAc biosynthesis must be fully functional to produce a complete and correct O-antigen structure. The absence or alteration of this single sugar residue can have cascading effects on the entire polysaccharide, leading to significant defects in the bacterium's ability to interact with its environment.
Table 2: Effects of Gene Mutations on R. etli O-Antigen and Symbiosis
| Gene Mutation | Effect on O-Antigen Structure | Phenotypic Consequence |
|---|---|---|
| wreQ | Reduced amount of O-antigen; QuiNAc is replaced by its 4-keto precursor. nih.gov | Failure in the infection stage of symbiosis; slow infection and dispersed nodules. nih.gov |
Synthetic Biology and Biotechnological Applications
Chemoenzymatic Synthesis of N-Acetyl-D-Quinovosamine-Containing Glycoconjugates
The chemoenzymatic approach to synthesizing glycoconjugates containing this compound combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This strategy allows for the construction of complex carbohydrate structures that are challenging to produce through purely chemical or biological methods.
A key step in this process is the enzymatic synthesis of the activated sugar donor, UDP-N-acetyl-D-quinovosamine (UDP-QuiNAc). The biosynthesis of UDP-QuiNAc from the precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is a two-step enzymatic process. nih.govnih.gov The first step involves the conversion of UDP-GlcNAc to its 4-keto-6-deoxy derivative by a 4,6-dehydratase. nih.govnih.gov The subsequent reduction of this intermediate by a 4-reductase yields UDP-QuiNAc. nih.govnih.gov
Once UDP-QuiNAc is synthesized, it can be utilized by various glycosyltransferases to attach the this compound moiety to a wide range of acceptor molecules, including lipids, proteins, and small molecules. This enzymatic glycosylation offers high regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis alone. The combination of chemical modifications of the acceptor molecule and enzymatic transfer of the sugar allows for the creation of novel glycoconjugates with tailored properties.
| Enzyme | Function in Chemoenzymatic Synthesis | Reference |
| 4,6-Dehydratase | Converts UDP-GlcNAc to UDP-4-keto-6-deoxy-GlcNAc | nih.gov |
| 4-Reductase | Reduces UDP-4-keto-6-deoxy-GlcNAc to UDP-QuiNAc | nih.gov |
| Glycosyltransferases | Transfer QuiNAc from UDP-QuiNAc to an acceptor molecule | nih.gov |
Metabolic Engineering of Microbial Platforms for this compound Production
The production of this compound and its activated form, UDP-QuiNAc, in microbial platforms offers a scalable and sustainable alternative to chemical synthesis. Metabolic engineering strategies are employed to optimize the production of these compounds in host organisms like Escherichia coli.
Escherichia coli is a widely used host for the production of various biomolecules due to its well-characterized genetics and rapid growth. researchgate.netnih.govresearchgate.net By introducing and overexpressing the genes encoding the necessary enzymes, E. coli can be engineered to produce UDP-QuiNAc from simple carbon sources.
The metabolic engineering efforts typically focus on several key areas:
Enhancing the precursor supply: Increasing the intracellular pool of UDP-GlcNAc, the precursor for UDP-QuiNAc synthesis, is a critical step. This can be achieved by overexpressing the genes involved in the UDP-GlcNAc biosynthetic pathway.
Introducing the biosynthetic pathway: The genes for the 4,6-dehydratase and 4-reductase enzymes are introduced into the E. coli host to convert UDP-GlcNAc to UDP-QuiNAc. nih.gov
Optimizing expression levels: Fine-tuning the expression of the biosynthetic genes is often necessary to balance metabolic flux and avoid the accumulation of toxic intermediates.
Eliminating competing pathways: Deleting genes that encode for enzymes that divert UDP-GlcNAc into other metabolic pathways can further increase the yield of UDP-QuiNAc.
These engineered E. coli strains can then be used as whole-cell catalysts for the production of this compound-containing glycoconjugates by co-expressing a suitable glycosyltransferase and providing the acceptor molecule. nih.gov
| Engineering Strategy | Target | Desired Outcome |
| Overexpression of glmS, glmM, glmU | UDP-GlcNAc pathway | Increased precursor supply |
| Introduction of 4,6-dehydratase and 4-reductase genes | UDP-QuiNAc biosynthesis | Production of UDP-QuiNAc |
| Gene knockouts of competing pathways | e.g., catabolic enzymes | Increased UDP-GlcNAc availability |
| Co-expression of glycosyltransferases | Glycoconjugate synthesis | Production of target glycoconjugates |
Development of this compound Derivatives as Research Probes
While direct examples of this compound derivatives as research probes are not extensively documented, the synthesis and application of derivatives of structurally similar amino sugars, such as N-acetyl-D-glucosamine, provide a strong precedent for their potential use. By analogy, this compound can be chemically modified to incorporate reporter groups like fluorescent tags or biotin.
These derivatized forms of this compound could serve as valuable tools in glycobiology research. For instance, fluorescently labeled UDP-QuiNAc analogs could be used to study the kinetics and substrate specificity of glycosyltransferases in real-time. researchgate.net Biotinylated derivatives could be employed in affinity-based assays to identify and characterize proteins that bind to this compound-containing glycans. The synthesis of such probes would likely involve chemical modification of the N-acetyl group or the hydroxyl groups of the sugar.
Application in Glycosyltransferase Substrate Engineering
The unique structure of this compound makes it an interesting substrate for engineering the specificity of glycosyltransferases. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. cazypedia.org Their substrate specificity is often highly stringent.
By using directed evolution or structure-guided mutagenesis, it is possible to alter the active site of a glycosyltransferase to accept UDP-QuiNAc as a donor substrate. nih.gov This allows for the creation of novel glycosyltransferases that can be used to synthesize this compound-containing glycoconjugates that are not found in nature.
Furthermore, this compound and its derivatives can be used to probe the active sites of wild-type and mutant glycosyltransferases. marioschubert.ch By assessing the ability of a series of structurally related sugar donors to be utilized by a glycosyltransferase, researchers can gain insights into the molecular determinants of substrate recognition. This knowledge can then be used to rationally design enzymes with desired specificities.
Role in Natural Product Biosynthesis (e.g., Quinovosamycin nucleoside antibiotics)
This compound is a key component of several natural products, most notably the quinovosamycin family of nucleoside antibiotics. nih.govfrontiersin.org Quinovosamycins are structurally related to the tunicamycin (B1663573) antibiotics and exhibit potent biological activities.
The biosynthesis of quinovosamycin involves the incorporation of this compound, which is supplied in its activated form, UDP-QuiNAc. The biosynthetic gene cluster for quinovosamycin contains the genes necessary for the synthesis of UDP-QuiNAc from UDP-GlcNAc. frontiersin.org A glycosyltransferase within the pathway then transfers the this compound moiety to the core structure of the antibiotic.
The presence of this compound in quinovosamycin is crucial for its biological activity. Understanding the biosynthesis of this natural product opens up possibilities for generating novel antibiotic derivatives through combinatorial biosynthesis and metabolic engineering approaches. By manipulating the genes involved in UDP-QuiNAc synthesis or by engineering the glycosyltransferase to accept alternative sugar donors, it may be possible to create new quinovosamycin analogs with improved therapeutic properties.
Advanced Analytical and Methodological Approaches for N Acetyl D Quinovosamine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural and functional analysis of N-Acetyl-D-Quinovosamine (QuiNAc) and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are at the forefront of these analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Real-Time ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its biosynthetic precursors. One-dimensional (1D) and two-dimensional (2D) NMR experiments have been successfully employed to characterize UDP-N-acetyl-D-quinovosamine (UDP-d-QuiNAc), the activated form of QuiNAc used in polysaccharide synthesis.
In a key study, the final product of an in vitro enzymatic synthesis was purified and definitively identified as UDP-d-QuiNAc using a combination of 1D and 2D NMR techniques. Furthermore, the progress of the two-step enzymatic reaction leading to UDP-d-QuiNAc was monitored in real-time using ¹H-NMR, providing valuable kinetic insights into the biosynthesis pathway.
While detailed NMR data for free this compound is not extensively published, the purity of commercially available this compound has been confirmed to be at least 97% by ¹H-NMR, underscoring the utility of this technique in quality control. For the closely related and more extensively studied compound, N-Acetyl-D-Glucosamine, ¹H-NMR has been utilized for quantitative analysis and for detailed conformational studies. These studies on analogous compounds provide a strong foundation for the interpretation of NMR data for this compound.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for N-Acetyl-Hexosamine Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~5.2 (α), ~4.7 (β) | ~92 (α), ~96 (β) |
| H-2 | ~3.9 | ~55 |
| H-3 | ~3.7 | ~73 |
| H-4 | ~3.4 | ~70 |
| H-5 | ~3.8 | ~76 |
| H-6 | ~1.2 (CH₃) | ~18 |
| N-Acetyl (CH₃) | ~2.0 | ~23 |
| N-Acetyl (C=O) | - | ~175 |
| Note: Data is generalized from typical N-acetyl-hexosamine spectra and may not represent exact values for this compound. |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are pivotal in confirming the identity and structure of this compound, particularly in complex biological mixtures.
The presence of a quinovosamine moiety has been successfully demonstrated through GC-MS analysis of acid hydrolysates from enzymatic reaction mixtures. In these experiments, the carbohydrate is typically derivatized to a more volatile form, such as a deuterated alditol acetate (B1210297), before analysis. The fragmentation pattern of this derivative in the mass spectrometer provides a unique fingerprint for identification. For instance, the alditol acetate derivative of quinovosamine exhibits characteristic fragment ions that are 58 mass units smaller than the corresponding fragments from a glucosamine (B1671600) derivative, a difference that directly corresponds to the replacement of a hydroxymethyl group with a methyl group at the C6 position. This mass difference is a key diagnostic feature for identifying 6-deoxyhexoses like quinovosamine.
Table 2: Key Mass Fragments in GC-MS Analysis of Alditol Acetate Derivatives
| Derivative | Key Fragment Ions (m/z) | Interpretation |
| Glucosamine | 259, 318, 360 | Characteristic fragments of the hexosamine backbone. |
| Quinovosamine | 201, 260, 302 | Fragments are 58 amu lower than glucosamine, indicating a 6-deoxy structure. |
| Note: The m/z values are for the deuterated alditol acetate derivatives as reported in specific studies. |
Chromatographic and Separation Methodologies (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its derivatives from complex mixtures.
Thin Layer Chromatography (TLC) has proven to be a valuable tool for monitoring the progress of enzymatic reactions involved in the biosynthesis of UDP-N-acetyl-d-quinovosamine. In these studies, nucleotide sugars are separated on silica (B1680970) gel plates, with a common solvent system being a mixture of 2-propanol, ammonium (B1175870) hydroxide, and water (in a 6:3:1 ratio). This method allows for the clear separation of the starting material (UDP-GlcNAc), the intermediate (UDP-4-keto-6-deoxy-GlcNAc), and the final product (UDP-QuiNAc), enabling researchers to track the conversion over time. TLC is also utilized for the purification of these compounds for further analysis, such as NMR spectroscopy.
While specific High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound were not detailed in the reviewed literature, HPLC is a widely used technique for the separation and quantification of monosaccharides and their derivatives. Methods developed for the analysis of the closely related compound, N-acetyl-D-glucosamine, could likely be adapted for this compound. These methods often involve separation on specialized carbohydrate columns with detection by refractive index, evaporative light scattering, or mass spectrometry.
Table 3: Chromatographic Methods for the Analysis of N-Acetyl-Hexosamine Derivatives
| Technique | Stationary Phase | Mobile Phase Example | Detection Method |
| Thin Layer Chromatography (TLC) | Silica Gel 60 | 2-Propanol:Ammonium Hydroxide:Water (6:3:1) | Autoradiography, Thymol Staining |
| High-Performance Liquid Chromatography (HPLC) | Amino-based columns | Acetonitrile:Water gradient | Refractive Index, Mass Spectrometry |
Molecular Biology and Genetic Engineering Techniques
The study of this compound biosynthesis is deeply rooted in molecular biology and genetic engineering. These techniques allow for the identification, characterization, and manipulation of the enzymes responsible for its synthesis.
Gene Cloning, Expression, and Protein Purification
A critical step in understanding the biosynthesis of this compound is the identification and characterization of the enzymes involved. This process typically begins with the cloning of the candidate genes from the source organism. These genes are then inserted into an expression vector, which is introduced into a host organism, commonly Escherichia coli, for large-scale protein production.
To facilitate purification, the expressed proteins are often engineered with an affinity tag, such as a polyhistidine-tag (His-tag). This tag allows for the straightforward purification of the recombinant protein from the host cell lysate using affinity chromatography. The purified enzyme can then be used in in vitro assays to confirm its activity and substrate specificity, a crucial step in elucidating the biosynthetic pathway of this compound.
Site-Directed Mutagenesis and Functional Complementation Studies
Site-directed mutagenesis is a powerful technique used to investigate the function of specific amino acid residues within an enzyme. By systematically changing individual amino acids in the enzyme's active site, researchers can identify those that are critical for substrate binding and catalysis. This information is invaluable for understanding the enzyme's mechanism of action.
Functional complementation studies are used to confirm the in vivo function of a particular gene. In these experiments, a mutant organism that is unable to produce this compound due to a defect in a specific gene is "rescued" by introducing a functional copy of that gene. If the ability to synthesize the compound is restored, it provides strong evidence for the gene's role in the biosynthetic pathway. These genetic approaches, combined with biochemical analyses of the purified enzymes, provide a comprehensive understanding of how this compound is synthesized in nature.
Bioinformatic Tools for Pathway Prediction and Homolog Identification
The elucidation of the biosynthetic pathway of this compound (QuiNAc) and the identification of homologous enzymes in various organisms are significantly accelerated by a range of bioinformatic tools. These computational approaches enable researchers to predict metabolic pathways, identify putative genes, and model enzyme structures, thereby guiding experimental validation.
The biosynthesis of UDP-N-acetyl-D-quinovosamine, the activated form of QuiNAc, is known to proceed from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) through a two-step process involving a 4,6-dehydratase and a 4-reductase. researchgate.netnih.gov Bioinformatic analyses are crucial for identifying the genes encoding these enzymes in newly sequenced genomes.
Pathway Prediction:
Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are instrumental in predicting the presence of the UDP-QuiNAc biosynthetic pathway. By searching for the enzymes involved, specifically the UDP-GlcNAc 4,6-dehydratase and the subsequent UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose 4-reductase, researchers can ascertain the likelihood of this pathway in a given organism. While a specific pathway map for UDP-QuiNAc biosynthesis may not be universally present, the individual enzymatic reactions can be identified.
Homolog Identification:
Once a biosynthetic gene cluster for a QuiNAc-containing polysaccharide is identified, for example, through tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), the functions of the open reading frames (ORFs) within the cluster can be predicted. nih.govfrontiersin.org Homology search tools such as BLAST (Basic Local Alignment Search Tool) and PSI-BLAST are then employed to find proteins with similar sequences in other organisms. For instance, the WreQ protein from Rhizobium etli has been experimentally confirmed as the 4-reductase responsible for the final step in UDP-QuiNAc synthesis. nih.govnih.gov This known sequence can be used as a query to identify putative 4-reductases in other bacterial genomes.
Enzyme Databases and Structural Modeling:
Enzyme-specific databases like BRENDA and ExplorEnz provide comprehensive information on known enzymes, including their classification (EC number), reaction kinetics, and substrate specificity. expasy.orgmdpi.comenzyme-database.org For instance, the enzyme UDP-N-acetyl-alpha-D-quinovosamine dehydrogenase is cataloged under EC 1.1.1.426. expasy.org This information is vital for annotating putative enzymes identified through homology searches.
Furthermore, in silico homology modeling can provide insights into the three-dimensional structure of QuiNAc biosynthetic enzymes. tubitak.gov.tr Using servers like SWISS-MODEL or ROBETTA, researchers can generate a model of a target enzyme based on the known structure of a homologous protein. tubitak.gov.tr These models can then be used for molecular docking studies to predict substrate binding and enzyme mechanism, which can guide site-directed mutagenesis experiments to verify functional residues.
The following table summarizes some of the key bioinformatic tools and databases used in the study of this compound biosynthesis:
| Tool/Database | Application in this compound Research |
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Prediction of metabolic pathways by identifying the presence of necessary enzymes. |
| antiSMASH | Identification of biosynthetic gene clusters that may be responsible for producing QuiNAc-containing secondary metabolites. |
| BLAST (Basic Local Alignment Search Tool) | Identification of homologous genes and proteins in different organisms using sequence similarity. |
| BRENDA (Braunschweig Enzyme Database) | Comprehensive information on enzyme function, kinetics, and substrate specificity. |
| ExplorEnz | A primary source for IUBMB enzyme nomenclature and classification. mdpi.com |
| SWISS-MODEL | Homology modeling of protein structures to gain insights into enzyme-substrate interactions. |
| ROBETTA | A web server for protein structure prediction and analysis, including hybrid modeling approaches. tubitak.gov.tr |
Immunochemical and Glycan Array-Based Assays for Interaction Profiling
The study of the biological roles of this compound often requires an understanding of its interactions with other molecules, particularly proteins such as lectins and antibodies. Immunochemical and glycan array-based assays are powerful high-throughput techniques for profiling these interactions.
Immunochemical Assays:
Immunochemical methods, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, rely on the specific recognition of an antigen by an antibody. The development of monoclonal or polyclonal antibodies that specifically recognize this compound is a critical first step for these assays. While antibodies targeting acetylated molecules exist, generating antibodies that can distinguish QuiNAc from other closely related sugars like N-acetyl-D-glucosamine (GlcNAc) can be challenging but is essential for specific detection. abclonal.com Once available, these antibodies can be used to detect and quantify QuiNAc-containing glycoconjugates in complex biological samples.
Glycan Array-Based Assays:
Glycan arrays are a high-throughput platform for screening the interactions of a large number of carbohydrates with proteins, antibodies, or even whole cells. zbiotech.comchemilyglycoscience.combidmc.org These arrays consist of a series of defined glycan structures immobilized on a solid surface. A fluorescently labeled protein of interest is then incubated with the array, and binding events are detected by fluorescence.
While commercially available glycan arrays may not routinely include this compound, custom arrays can be fabricated to include this specific sugar. zbiotech.com This would allow for the screening of lectin libraries or serum samples to identify proteins that bind to QuiNAc. Such an approach would be invaluable for discovering novel QuiNAc-binding proteins and for profiling the immune response to QuiNAc-containing antigens.
The principles of N-glycan arrays, which are widely used, can be directly applied to the study of QuiNAc. zbiotech.comchemilyglycoscience.com These arrays have been instrumental in determining the binding specificities of various lectins and antibodies. chemilyglycoscience.com For example, the binding of lectins like Concanavalin A (ConA) to mannose-containing N-glycans is a well-characterized interaction that is often used as a positive control in glycan array experiments. chemilyglycoscience.com
Given the structural similarity between QuiNAc and GlcNAc, lectins known to bind GlcNAc, such as Wheat Germ Agglutinin (WGA), could be tested for cross-reactivity with QuiNAc. mdpi.comglycomatrix.com Any observed binding would need to be further characterized to determine the affinity and specificity of the interaction.
The following table outlines various immunochemical and array-based assays and their potential applications in this compound research:
| Assay | Principle | Application in this compound Research |
| ELISA (Enzyme-Linked Immunosorbent Assay) | An antibody specific to QuiNAc is used to detect and quantify QuiNAc-containing molecules. | Quantification of QuiNAc-conjugated proteins or polysaccharides in biological fluids. |
| Western Blotting | QuiNAc-specific antibodies are used to detect QuiNAc-containing proteins separated by gel electrophoresis. | Identification of specific proteins that are glycosylated with QuiNAc. |
| Custom Glycan Microarray | Immobilized this compound is screened against a library of fluorescently labeled proteins. | High-throughput screening for novel QuiNAc-binding proteins (lectins, antibodies, etc.). |
| Lectin Microarray | A panel of known lectins is immobilized and probed with a fluorescently labeled QuiNAc-containing glycoconjugate. | Profiling the binding specificity of a QuiNAc-glycoconjugate against a range of lectins. |
| Competitive Inhibition Assays | The ability of free this compound to inhibit the binding of a known ligand to its receptor is measured. | Determining the specificity and relative affinity of a protein for this compound. |
Q & A
Basic Research Questions
Q. What are the structural characteristics of N-Acetyl-D-Quinovosamine, and how is it distinguished from related monosaccharides?
- Methodological Answer : QuiNAc (2-acetamido-2,6-dideoxy-D-glucopyranose) is identified by its 6-deoxy and N-acetyl modifications. Differentiation from isomers like N-acetyl-L-fucosamine requires nuclear magnetic resonance (NMR) spectroscopy, particularly 1D -NMR and 2D heteronuclear single-quantum coherence (HSQC) to resolve stereochemical configurations. Gas chromatography-mass spectrometry (GC-MS) of acid-hydrolyzed polysaccharides confirms the presence of quinovosamine via characteristic fragmentation patterns .
Q. How is the biosynthesis pathway of UDP-N-acetyl-D-quinovosamine (UDP-QuiNAc) experimentally validated?
- Methodological Answer : The pathway involves two enzymatic steps:
- Step 1 : UDP-GlcNAc is dehydrated by 4,6-dehydratase WbpM to form UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose. Reaction progress is monitored via thin-layer chromatography (TLC) and NMR .
- Step 2 : The 4-keto intermediate is reduced by WreQ, a NADH-dependent 4-reductase, to yield UDP-QuiNAc. Activity is confirmed by GC-MS analysis of hydrolysates and real-time NMR tracking of NADH consumption .
Q. What analytical techniques are used to detect and quantify QuiNAc in polysaccharide structures?
- Methodological Answer :
- NMR : - and -NMR identify QuiNAc resonances in intact O-antigens (e.g., δ ~1.2 ppm for C6 methyl protons) .
- GC-MS : After acid hydrolysis (2M TFA, 100°C, 4h), derivatization (e.g., trimethylsilylation) enables quantification via selective ion monitoring (SIM) for m/z 173 (QuiNAc-specific fragment) .
Advanced Research Questions
Q. How does QuiNAc contribute to the structural integrity and antigenicity of Pseudomonas aeruginosa lipopolysaccharides (LPS)?
- Methodological Answer : QuiNAc is a terminal or bridging residue in O-antigen repeat units (e.g., serotypes O4, O6, O9). Its role is studied via:
- Genetic Knockouts : Deletion of wreQ disrupts UDP-QuiNAc synthesis, leading to truncated LPS and attenuated virulence in animal models .
- Serological Assays : ELISA with anti-O9 antibodies shows reduced binding to QuiNAc-deficient mutants, confirming its antigenic role .
Q. What experimental strategies resolve contradictions in enzymatic activity data for QuiNAc biosynthesis?
- Methodological Answer : Discrepancies in reductase specificity (e.g., WreQ vs. homologs) are addressed by:
- Substrate Specificity Assays : Testing purified enzymes against UDP-4-keto intermediates (e.g., UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose) with NADH/NADPH cofactors.
- Structural Biology : X-ray crystallography of WreQ identifies conserved catalytic residues (e.g., Tyr-156, Lys-160) critical for 4-keto reduction .
Q. How can gene-metabolite association networks inform functional studies of QuiNAc in non-bacterial systems?
- Methodological Answer : In fungi, co-expression analysis (e.g., RNA-seq) links QuiNAc to stress-response genes (e.g., HSP70, HSP20). CRISPR-Cas9 silencing of HSP70-encoding genes (e.g., HHX47_DHR8000005) reduces QuiNAc levels, validated via LC-MS metabolomics .
Q. What methodologies assess the role of QuiNAc in antibiotic resistance mechanisms of high-risk bacterial clones?
- Methodological Answer :
- Comparative Genomics : Phylogenetic analysis of multidrug-resistant P. aeruginosa ST111 isolates reveals conserved QuiNAc-containing O12 antigens.
- Lipid A Modifications : LC-MS/MS quantifies lipid A hydroxylation patterns in QuiNAc-positive vs. QuiNAc-negative strains, correlating with polymyxin resistance .
Q. How is the stereochemical configuration of QuiNAc preserved during in vitro enzymatic synthesis?
- Methodological Answer : Chirality is maintained via:
- Enzymatic Fidelity : WreQ’s stereospecific reduction of the 4-keto group to the D-gluco configuration, confirmed by NOESY NMR .
- Isotopic Labeling : -GlcNAc tracing in reaction mixtures tracks retention of C2 and C4 configurations in UDP-QuiNAc .
Methodological Considerations for Experimental Design
- Contradiction Analysis : Conflicting LPS structural data (e.g., O9 vs. O12 serotypes) are resolved by tandem MS/MS and ion mobility spectrometry to distinguish isobaric sugars .
- Data Reproducibility : Standardize reaction conditions (pH 7.5, 25°C, 10 mM NADH) for WreQ assays to ensure consistent reductase activity across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
